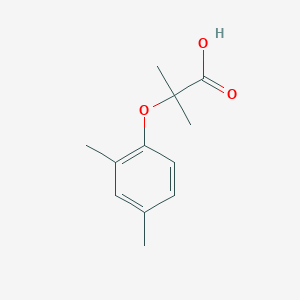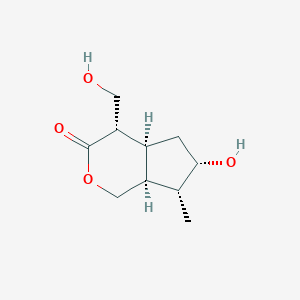
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a propenyl group attached to the proline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID can be achieved through several methods. One common approach involves the alkylation of D-proline with an appropriate propenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the proline, followed by the addition of the propenyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the propenyl group can be reduced to form saturated derivatives.
Substitution: The propenyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be used.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated proline derivatives.
Substitution: Various substituted proline derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its use in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(2-propenyl)phenol:
3-Phenyl-2-propenal:
Uniqueness
(2S)-2-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its combination of the propenyl group with the proline structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to act as a chiral auxiliary and its potential therapeutic applications further distinguish it from other propenyl-containing compounds.
Properties
CAS No. |
195833-47-7 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m1/s1 |
InChI Key |
WRBBRKMXTLLAOB-MRVPVSSYSA-N |
SMILES |
C=CCC1(CCCN1)C(=O)O |
Isomeric SMILES |
C=CC[C@@]1(CCC[NH2+]1)C(=O)[O-] |
Canonical SMILES |
C=CCC1(CCC[NH2+]1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)





![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)
